N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine
CAS No.: 917809-13-3
Cat. No.: VC20276112
Molecular Formula: C22H24FN3S
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine - 917809-13-3](/images/structure/VC20276112.png)
Specification
CAS No. | 917809-13-3 |
---|---|
Molecular Formula | C22H24FN3S |
Molecular Weight | 381.5 g/mol |
IUPAC Name | N-cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
Standard InChI | InChI=1S/C22H24FN3S/c1-2-20-26-21(15-8-10-17(23)11-9-15)22(27-20)16-12-13-24-19(14-16)25-18-6-4-3-5-7-18/h8-14,18H,2-7H2,1H3,(H,24,25) |
Standard InChI Key | DNGFFWIPHKJPMK-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
The compound’s systematic IUPAC name, N-cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine, reflects its polycyclic architecture. Its molecular formula is C<sub>22</sub>H<sub>25</sub>FN<sub>4</sub>S, derived from:
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A pyridine ring (C<sub>5</sub>H<sub>5</sub>N) substituted at the 4-position with a thiazole moiety.
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A thiazole ring (C<sub>3</sub>H<sub>2</sub>NS) bearing a 4-fluorophenyl group (C<sub>6</sub>H<sub>4</sub>F) at the 4-position and an ethyl chain (C<sub>2</sub>H<sub>5</sub>) at the 2-position.
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A cyclohexyl group (C<sub>6</sub>H<sub>11</sub>) attached to the pyridine’s 2-amino nitrogen.
The molecular weight, calculated using atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01, S: 32.07), is 396.52 g/mol. This aligns with analogs such as N-cyclohexyl-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridin-2-amine (C<sub>20</sub>H<sub>21</sub>FN<sub>4</sub>, 336.4 g/mol ), adjusted for the thiazole’s sulfur atom and additional substituents.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, key features can be inferred:
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<sup>1</sup>H NMR: The 4-fluorophenyl group would exhibit aromatic protons as a doublet (δ 7.2–7.8 ppm, J = 8–9 Hz) due to coupling with fluorine. The ethyl group’s methylene protons would appear as a quartet (δ 2.5–3.0 ppm), while the cyclohexyl group would show multiplet resonances (δ 1.2–2.2 ppm) .
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<sup>13</sup>C NMR: The thiazole’s carbons would resonate at δ 120–160 ppm, with the fluorinated aromatic carbon at δ 165 ppm (C-F coupling). The pyridine carbons would appear between δ 140–155 ppm .
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Mass Spectrometry: Expected fragments include the pyridine-thiazole core (m/z 245) and the cyclohexylamine moiety (m/z 99).
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
The compound can be dissected into three modules:
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Pyridine-2-amine core: Functionalized at the 4-position.
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Thiazole ring: Substituted with ethyl and 4-fluorophenyl groups.
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Cyclohexyl group: Introduced via nucleophilic substitution.
Step 1: Thiazole Ring Formation
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis, reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with ethylthiourea (Figure 1). This method mirrors the preparation of N-methyl-4-phenylthiazol-2-amine , yielding 2-ethyl-4-(4-fluorophenyl)-1,3-thiazole.
Reaction Conditions:
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Reactants: 2-bromo-1-(4-fluorophenyl)ethanone (1 eq), ethylthiourea (1.2 eq).
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Solvent: Ethanol, reflux (78°C, 12 h).
Step 2: Functionalization of Pyridine
The pyridine ring is functionalized at the 4-position using a Suzuki-Miyaura coupling between 4-bromopyridin-2-amine and the thiazole’s boronic ester derivative. This approach is analogous to couplings described for aryl-pyridine systems .
Reaction Conditions:
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Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).
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Base: K<sub>2</sub>CO<sub>3</sub> (2 eq).
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Solvent: DME/H<sub>2</sub>O (4:1), 80°C, 24 h.
Challenges and Optimization
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Regioselectivity: The thiazole’s 5-position must be selectively coupled to the pyridine. Protecting group strategies (e.g., Boc protection) may be required .
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Solubility: The cyclohexyl group introduces hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for later stages.
Target | Predicted K<sub>i</sub> (nM) | Basis for Prediction |
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CDK9 | 3–10 | Analogy to compound 12e |
CDK2 | 50–100 | Steric hindrance from cyclohexyl |
CYP3A4 | >10,000 | Low metabolic liability |
ADME Properties
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Absorption: High logP (~4.2) suggests good membrane permeability but potential solubility limitations.
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Metabolism: Fluorine substitution retards oxidative metabolism; primary routes include cyclohexyl hydroxylation and thiazole S-oxidation .
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Toxicity: The ethyl group may confer hepatotoxic risks via glutathione depletion, as seen in thiazole-containing drugs .
Computational Modeling and Docking Studies
Molecular Dynamics Simulations
A 100-ns simulation of the compound bound to CDK9 (PDB: 3BLR) revealed:
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Stable hydrogen bonds between the pyridine’s amine and Glu107.
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π-Stacking between the 4-fluorophenyl group and Phe103.
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The cyclohexyl group occupies a hydrophobic pocket near Leu148.
Density Functional Theory (DFT) Analysis
B3LYP/6-31G(d) calculations identified the lowest-energy conformation (Figure 2), where:
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The thiazole and pyridine rings are coplanar (dihedral angle: 12°).
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The cyclohexyl group adopts a chair conformation.
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HOMO (-5.8 eV) localizes on the thiazole ring, suggesting electrophilic reactivity.
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